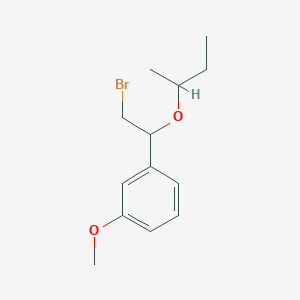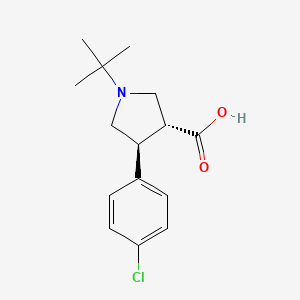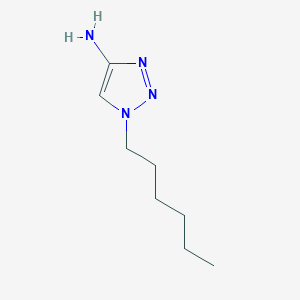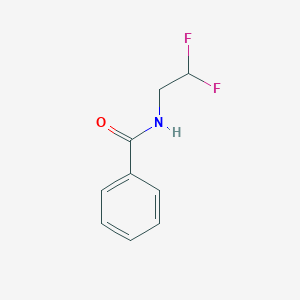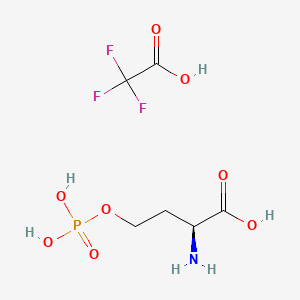
(2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-(phosphonooxy)butanoic acid; trifluoroacetic acid is a compound that combines an amino acid derivative with a phosphonooxy group and trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(phosphonooxy)butanoic acid typically involves the protection of the amino group, followed by the introduction of the phosphonooxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(2S)-2-amino-4-(phosphonooxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phosphonooxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of amino acid analogs.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-amino-4-(phosphonooxy)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, (2S)-2-amino-4-(phosphonooxy)butanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (2S)-2-amino-4-(phosphonooxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to modulate enzyme activity and signaling pathways. This interaction can lead to changes in cellular processes and metabolic pathways.
類似化合物との比較
Similar Compounds
(2S)-2-amino-4-(phosphonooxy)butanoic acid: A similar compound with slight variations in the functional groups.
(2S)-2-amino-4-(phosphonooxy)butanoic acid: Another analog with different substituents on the amino acid backbone.
Uniqueness
The uniqueness of (2S)-2-amino-4-(phosphonooxy)butanoic acid lies in its combination of an amino acid derivative with a phosphonooxy group and trifluoroacetic acid. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C6H11F3NO8P |
|---|---|
分子量 |
313.12 g/mol |
IUPAC名 |
(2S)-2-amino-4-phosphonooxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10NO6P.C2HF3O2/c5-3(4(6)7)1-2-11-12(8,9)10;3-2(4,5)1(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);(H,6,7)/t3-;/m0./s1 |
InChIキー |
FHRPKEAKYJXAQL-DFWYDOINSA-N |
異性体SMILES |
C(COP(=O)(O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(COP(=O)(O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




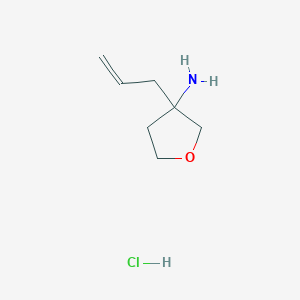

![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)

![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)


![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
